2-Methylquinoline N-oxide

Overview

Description

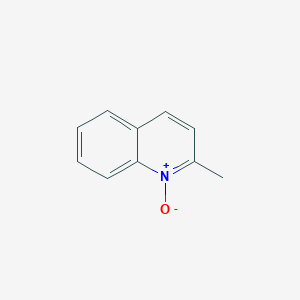

2-Methylquinoline N-oxide is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Behavior : A study of the photochemical behavior of 4-methylquinoline N-oxide, closely related to 2-Methylquinoline N-oxide, in aqueous ethanol revealed insights into the mechanisms of photochemical isomerization processes, which have implications for organic synthesis (Hata & Oguro, 1978).

Synthesis of Biheteroaryls : Research on the three-component approach to isoxazolines and isoxazoles under metal-free conditions has shown that 2-methylquinoline can be converted into intermediate nitrile oxides, which is important for the synthesis of biheteroaryls containing isoxazoline/isoxazole and quinoline motifs (Wang et al., 2019).

Synthesis of Chloromethylpyridines : A study demonstrated a facile synthesis of 2-chloromethylpyridines from 2-alkylpyridin-N-oxides, including 2-alkylpyridines and 2-methylquinolines, which could be useful in creating fluorescent probes for detecting phosgene (Li et al., 2021).

Pharmacological Activities : Isoquinoline N-oxides alkaloids, including those derived from this compound, exhibit a range of biological activities such as antimicrobial, antibacterial, and antitumor effects. This highlights their potential as sources of new pharmacological agents (Dembitsky et al., 2015).

Selective Oxidation Processes : The metal-free oxidation of 2-methylquinolines to produce 2-quinolinecarboxaldehydes under microwave irradiation has been developed, showcasing a method for the selective oxidation of sp3 C–H bonds (Jiang et al., 2016).

Detoxification of Toxins : Studies on the detoxification of 2-Heptyl-4-hydroxyquinoline N-oxide (HQNO) by various bacteria, including environmental and pathogenic species, indicate the potential of this compound in environmental and medical applications (Thierbach et al., 2017).

Nitric Oxide Sensing : A research on Cu(II) complexes with derivatized 2-methyl-8-aminoquinolines for fluorescence-based nitric oxide sensing demonstrates potential applications in biological sensing and imaging (McQuade & Lippard, 2010).

Neuronal Nitric Oxide Synthase Inhibition : The development of 2-aminoquinoline inhibitors for neuronal nitric oxide synthase (nNOS) to treat neurodegenerative disorders showcases the therapeutic applications of compounds derived from this compound (Cinelli et al., 2017).

Mechanism of Action

Target of Action

It is known that n-oxides, the class of compounds to which 2-methylquinoline n-oxide belongs, are generally produced by the oxidation of tertiary amines and are important intermediates in organic synthesis .

Mode of Action

N-oxides, including this compound, are known to act as oxidizing agents and reaction intermediates in organic synthesis . They can also form part of the structure of various biologically active substances .

Biochemical Pathways

It is known that n-oxides, such as this compound, can be involved in various transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc .

Pharmacokinetics

The compound’s physical properties, such as its melting point (67 °c) and maximum absorption wavelength (319 nm in etoh), have been reported .

Result of Action

It is known that n-oxides, including this compound, can participate in various chemical reactions, acting as oxidizing agents and reaction intermediates .

Action Environment

It is known that the compound is a solid at 20°c and is recommended to be stored in a cool and dark place .

Biochemical Analysis

Cellular Effects

It is known that N-oxides can have various effects on cells, depending on their specific structure and properties .

Molecular Mechanism

It is known that N-oxides can act as directing groups to control the regioselectivity of the C-H functionalization . This suggests that 2-Methylquinoline N-oxide could potentially interact with other molecules in a similar manner.

Temporal Effects in Laboratory Settings

It is known that the compound has a purity of more than 98.0% and is stable under room temperature .

Metabolic Pathways

It is known that N-oxides are generally produced by the oxidation of secondary amines .

Transport and Distribution

It is known that the compound is commercially available and can be shipped from a warehouse within 2 weeks .

Properties

IUPAC Name |

2-methyl-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJUONUBFWNHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148110 | |

| Record name | Quinaldine, 1-oxide (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-28-4 | |

| Record name | Quinaldine, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinaldine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinaldine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinaldine, 1-oxide (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylquinoline 1-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6BP8D3HUX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 2-methylquinoline 1-oxide?

A1: 2-Methylquinoline 1-oxide is typically synthesized by oxidizing 2-methylquinoline. One approach utilizes 4-chloro-2-methylquinoline 1-oxide, which can be derived from 2-methylquinoline 1-oxide via its 4-nitrated derivative. []

Q2: What is a notable photochemical reaction of 4-alkoxy-2-methylquinoline 1-oxides?

A2: 4-Alkoxy-2-methylquinoline 1-oxides, including 2-methylquinoline 1-oxide with various alkoxy substituents at the 4-position, undergo a fascinating photochemical rearrangement in methanol. This reaction can lead to the synthesis of alkaloids like revenine (1-methyl-4-(3-methylbut-2-enyloxy)-2-quinolone) and 4-methoxy-1-methyl-2-quinolone. []

Q3: How can 2-methylquinoline 1-oxide be used to prepare 2-alkoxyquinolines?

A3: Treating 2-methylquinoline 1-oxide with reagents like ethyl chloroformate or tosyl chloride in the presence of a base like triethylamine and a lower alcohol can yield 2-alkoxyquinolines. This deoxygenative 2-alkoxylation reaction provides a synthetic pathway to diversely substituted quinoline derivatives. []

Q4: Can you elaborate on the p-tolylsulfonylation of 2-methylquinoline 1-oxide?

A4: Research has explored the introduction of a p-tolylsulfonyl group onto the side-chain carbon of 2-methylquinoline 1-oxide and related compounds. This modification of the 2-methyl substituent can potentially alter the reactivity and biological properties of the molecule. [, , , ]

Q5: What is known about the reaction of 2-methylquinoline 1-oxide with acetic anhydride?

A5: Studies have investigated the kinetics and mechanism of the reaction between 2-methylquinoline 1-oxide and acetic anhydride. [] This reaction is significant because it helps understand the reactivity of the N-oxide moiety in 2-methylquinoline 1-oxide and its potential for further derivatization.

Q6: How does 2-methylquinoline 1-oxide behave as a ligand in coordination chemistry?

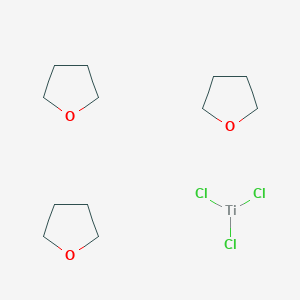

A6: 2-Methylquinoline 1-oxide acts as a ligand coordinating to metal centers through its oxygen atom. This behavior is evident in the formation of complexes like dichlorobis(2-methylquinoline N-oxide-κO)copper(II) and dichlorobis(this compound-κO)zinc(II). [, , , , ] These complexes are relevant in studying the coordination chemistry of N-oxides and their potential applications.

Q7: Are there studies on the crystal structures of 2-methylquinoline 1-oxide and its complexes?

A7: Yes, crystal structures have been determined for several compounds, including dichlorobis(this compound-κO)copper(II) [, ], dichlorobis(this compound-κO)zinc(II) [, ], and hydrates and deuteriohydrates of this compound. [] These structures provide valuable insights into the molecular geometry, intermolecular interactions, and solid-state packing of these compounds.

Q8: What happens during the thermooxidative decomposition of 2-methylquinoline 1-oxide?

A8: Research has examined the thermooxidative decomposition of heterocyclic N-oxides, including 2-methylquinoline 1-oxide. [] This research helps understand the stability of 2-methylquinoline 1-oxide at elevated temperatures and under oxidative conditions, which is crucial for its handling, storage, and potential applications.

Q9: What are the photochemical reactions of this compound Hydrate?

A9: Studies have investigated the photochemical reactions of this compound hydrate, revealing its reactivity upon light exposure and the potential formation of different products. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.